molecular formula C28H36N4O5 B11222607 Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11222607
M. Wt: 508.6 g/mol
InChI Key: QLBBRNKSVPPMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the various substituents. Common reagents used in these reactions include hydrazine, aldehydes, and ketones. The reaction conditions often involve refluxing in ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article will explore its biological activity based on available research findings, including structure-activity relationships (SAR), efficacy in various biological assays, and case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a quinazoline core , which is known for its diverse biological activities. The structural components include:

  • Quinazoline moiety : Known for anticancer and antimicrobial properties.
  • Aminoalkyl side chains : These groups may enhance solubility and biological activity.
  • Carboxylate group : This functional group is often associated with increased interaction with biological targets.

Table 1: Structural Components of the Compound

ComponentDescription
Quinazoline CoreCentral structure linked to various activities
Ethyl(m-tolyl)aminoEnhances lipophilicity and potential binding
Hexyl chainImproves solubility and stability
Carboxylate groupFacilitates interaction with receptors

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focus of investigation.

Case Study: Inhibition of Polo-like Kinase 1 (Plk1)

A study demonstrated that similar quinazoline derivatives effectively inhibited Plk1, a critical target in cancer therapy. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency against cancer cells. For instance, compounds with longer alkyl chains showed improved IC50 values compared to their shorter counterparts .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its structural similarity to known antimicrobial agents suggests that it may exhibit similar effects.

Research Findings

In vitro studies have shown that derivatives of the quinazoline scaffold possess antibacterial properties against Gram-positive bacteria. The presence of the aminoalkyl side chain is believed to contribute to this activity by enhancing membrane permeability .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Studies focusing on prodrug formulations have indicated that modifications can significantly enhance solubility and bioavailability.

Prodrug Approach

Research has highlighted the development of prodrugs based on similar structures that improve oral bioavailability through pH-triggered activation mechanisms. This approach could be beneficial for this compound, allowing for better absorption and therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : Variations in the aminoalkyl substituents can lead to significant changes in potency and selectivity against specific targets.
  • Linker Length : The length of the alkyl chain influences both solubility and interaction with biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Longer alkyl chainsIncreased potency against cancer cells
Presence of carboxylateEnhanced receptor binding
Aromatic substitutionsImproved antimicrobial activity

Properties

Molecular Formula

C28H36N4O5

Molecular Weight

508.6 g/mol

IUPAC Name

methyl 3-[6-[3-(N-ethyl-3-methylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C28H36N4O5/c1-4-31(22-11-8-10-20(2)18-22)16-9-15-29-25(33)12-6-5-7-17-32-26(34)23-14-13-21(27(35)37-3)19-24(23)30-28(32)36/h8,10-11,13-14,18-19H,4-7,9,12,15-17H2,1-3H3,(H,29,33)(H,30,36)

InChI Key

QLBBRNKSVPPMHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.